molecular formula C8H11NO4 B11817804 ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

Cat. No.: B11817804
M. Wt: 185.18 g/mol
InChI Key: TXXLDAVOLUBWFN-LURJTMIESA-N
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Description

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate is an ester compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing nitrogen. Esters are widely recognized for their pleasant odors and are often found in fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a mineral acid catalyst. Another method involves the reaction of an acid chloride with ethanol in the presence of a base .

Industrial Production Methods

Industrial production of esters typically involves large-scale Fischer esterification or the use of acid chlorides. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Substituted esters.

Mechanism of Action

The mechanism of action of ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be compared with other esters and pyrrolidine derivatives:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

TXXLDAVOLUBWFN-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@H]1C(=O)CN(C1=O)C

Canonical SMILES

CCOC(=O)C1C(=O)CN(C1=O)C

Origin of Product

United States

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